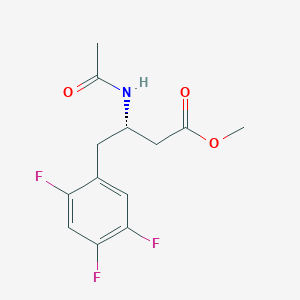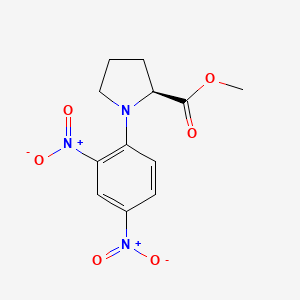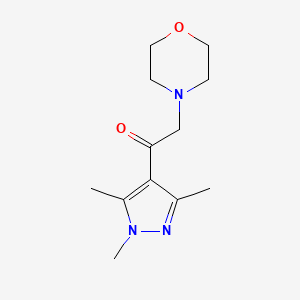![molecular formula C12H18O2 B11723164 (2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)
(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol is a chiral organic compound with a molecular structure that includes a phenyl ring substituted with a propan-2-yloxy group and a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol typically involves the reaction of a phenyl derivative with a propan-2-yloxy group under controlled conditions. One common method involves the use of a Grignard reagent, where the phenyl derivative is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent. This intermediate is then reacted with propan-2-ol to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems are often employed to facilitate the direct introduction of the propan-2-yloxy group into the phenyl ring, resulting in a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(2R)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol: The enantiomer of the compound with similar structural features but different stereochemistry.
1-[3-(propan-2-yloxy)phenyl]ethanol: A related compound with a similar phenyl ring and propan-2-yloxy group but differing in the alcohol moiety.
1-[3-(propan-2-yloxy)phenyl]propan-1-ol: Another similar compound with a different position of the hydroxyl group on the propyl chain.
Uniqueness
(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol is unique due to its specific stereochemistry and the presence of both a propan-2-yloxy group and a propan-2-ol moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(2S)-1-(3-propan-2-yloxyphenyl)propan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-9(2)14-12-6-4-5-11(8-12)7-10(3)13/h4-6,8-10,13H,7H2,1-3H3/t10-/m0/s1 |
InChI Key |
VLMVCTASYCFQAZ-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)OC(C)C)O |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)


![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)
![1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11723106.png)


![3-{5-Methoxy-2-[(pyridin-2-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B11723114.png)


![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)


